Lipophilicity Modulation: Piperidine vs. Morpholine Substituent on the Pyrimidine Core
Replacing the piperidine ring in the target compound with a morpholine group (as in CAS 1171653-85-2) increases topological polar surface area (TPSA) from approximately 79 Ų to 89.7 Ų and reduces the calculated partition coefficient (XLogP3) from approximately 1.5 to 1.0 [1][2]. This shift of roughly 0.5 log units in lipophilicity and a 10.7 Ų rise in TPSA predicts a measurable decrease in passive membrane permeability for the morpholine analog, making the piperidine-bearing compound the preferred choice for applications requiring higher cellular uptake efficiency.
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 ≈ 1.5; TPSA ≈ 79 Ų |
| Comparator Or Baseline | Morpholine analog (CAS 1171653-85-2): XLogP3 = 1.0; TPSA = 89.7 Ų |
| Quantified Difference | ΔXLogP3 ≈ +0.5; ΔTPSA ≈ −10.7 Ų |
| Conditions | Predicted values via PubChem/XLogP3 algorithm and standard TPSA fragment method |
Why This Matters
Higher lipophilicity and lower TPSA favor passive diffusion across biological membranes, which is critical for intracellular target engagement in cellular assays.
- [1] Kuujia Product Page. N-(2-{6-(morpholin-4-yl)pyrimidin-4-yloxy}ethyl)furan-2-carboxamide (CAS 1171653-85-2). https://www.kuujia.com/cas-1171653-85-2.html View Source
- [2] PubChem Compound Database. Predicted XLogP3 and TPSA for CID 6195370 (morpholine analog). https://pubchem.ncbi.nlm.nih.gov/compound/44069684 View Source
